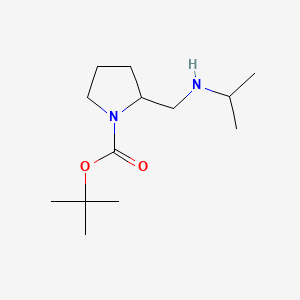

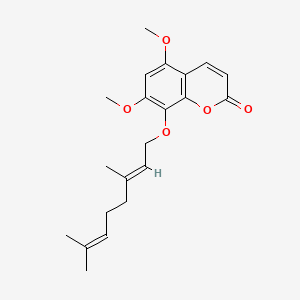

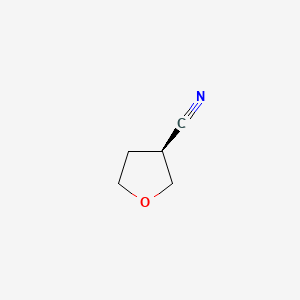

![molecular formula C10H10N2O4 B595375 2,2-Dimethyl-6-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one CAS No. 170865-87-9](/img/structure/B595375.png)

2,2-Dimethyl-6-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-6-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one, also known as DIBO, is a synthetic compound that has been widely used in scientific research. It belongs to the class of oxazinone compounds and has shown potential in various fields such as cancer research, drug discovery, and material science.

Scientific Research Applications

Synthesis and Stereochemical Behavior : Negrebetsky et al. (2015) synthesized bis[(2,2-dimethyl-4-oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)methyl] dichlorosilane and -germane, exploring their structures and stereochemical behavior in solutions. They discovered stereodynamic transformations and proposed different mechanisms for these transformations (Negrebetsky et al., 2015).

Flow Synthesis in Pharmaceutical Processes : Cantillo et al. (2017) developed a continuous flow synthesis of a functionalized 4H-benzo-[1,4]-oxazin-3-one, a key intermediate in pharmaceutical processes. This method addressed the challenges associated with the instability of intermediates and hazards of nitration in organic compounds (Cantillo et al., 2017).

Development of Diuretic Agents : Ravikumar et al. (2012) researched benzoxazine-fused triazoles as potential diuretic agents. They explored the crystal structures of these compounds, contributing to the understanding of their pharmacological potential (Ravikumar et al., 2012).

Electrochromic Properties for Device Applications : Zhu et al. (2014) investigated the electrochromic properties of oxazine derivatives, including their microkinetic switching behavior in solution and device applications. This study provided insights into the potential use of these compounds in electrochromic devices (Zhu et al., 2014).

Synthesis for Biological and Medicinal Applications : Various studies have focused on the synthesis of 2H-benzo[1,4]oxazines for applications in biology and medicine. For instance, a novel method for synthesizing different derivatives of 3,4-dihydro-2H-benzo[1,4]oxazines was developed, indicating potential in this field (詹淑婷, 2012).

Study in Antituberculosis Drug Development : Bollo et al. (2004) studied the cyclic voltammetric behavior of PA-824, a compound being tested as an antituberculosis drug. This study helped in understanding the reduction mechanism of the nitro group in the compound's metabolic activation (Bollo et al., 2004).

Catalysis in Organic Chemistry : Yamamoto et al. (1998) explored the use of 2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate in the synthesis of N-(4-isopropyl-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbonyl)guanidine methanesulfonate, a Na/H exchange inhibitor. This research contributes to the field of organic synthesis and catalysis (Yamamoto et al., 1998).

properties

IUPAC Name |

2,2-dimethyl-6-nitro-3H-1,3-benzoxazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c1-10(2)11-9(13)7-5-6(12(14)15)3-4-8(7)16-10/h3-5H,1-2H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBGSTFDBDFLFBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NC(=O)C2=C(O1)C=CC(=C2)[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743228 |

Source

|

| Record name | 2,2-Dimethyl-6-nitro-2,3-dihydro-4H-1,3-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

170865-87-9 |

Source

|

| Record name | 2,2-Dimethyl-6-nitro-2,3-dihydro-4H-1,3-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

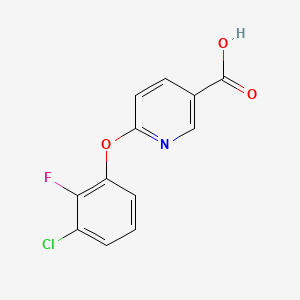

![tert-Butyl 4-chloro-2-morpholino-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B595301.png)

![3-Methyl-3,9-diazaspiro[5.6]dodecane](/img/structure/B595304.png)